Regioisomeric Selectivity in LpxH Inhibition: 2,3-Dimethyl vs. 2,5-Dimethyl Scaffolds
In a closely related sulfonylpiperazine series targeting K. pneumoniae LpxH, the substitution pattern on the terminal benzenesulfonyl ring dictates potency. The 2,3‑dimethyl regioisomer affords a ~5‑fold improvement in IC₅₀ over the corresponding 2,5‑dimethyl analog, likely due to better shape complementarity within the active‑site hydrophobic cleft [1]. While direct IC₅₀ data for CAS 700852‑94‑4 have not been published, the identical benzenesulfonyl fragment is present in optimized LpxH inhibitors that achieve single‑digit nanomolar potency [2].
| Evidence Dimension | LpxH enzyme inhibition (K. pneumoniae LpxH, malachite green assay) |
|---|---|
| Target Compound Data | Fragment-containing lead: JH‑LPH‑45 IC₅₀ ≈ 2.6 nM (dimanganese-chelating series); 2,3‑dimethyl series IC₅₀ typically < 50 nM (estimated from SAR trends) [1][2] |
| Comparator Or Baseline | 2,5‑dimethyl regioisomer series: IC₅₀ ≈ 250‑500 nM (estimated from SAR) [1] |
| Quantified Difference | ~5‑fold potency gain for 2,3‑dimethyl vs. 2,5‑dimethyl; the gap widens in chelating series. |
| Conditions | LpxE‑coupled malachite green assay; K. pneumoniae LpxH; pH 7.4, 37 °C. |
Why This Matters
Selecting the 2,3‑dimethyl regioisomer places the project in a potency range that is competitive with advanced leads, while the 2,5‑dimethyl analog may require additional optimization cycles to close the activity gap.
- [1] Lee, M. et al. (2019) Structure–activity relationship of sulfonyl piperazine LpxH inhibitors analyzed by an LpxE‑coupled malachite green assay. ACS Infect. Dis., 5, 641–651. View Source
- [2] Kwak, S.-H. et al. (2023) Development of LpxH Inhibitors Chelating the Active Site Dimanganese Metal Cluster of LpxH. ChemMedChem, 18, e202200606. View Source
